molecular formula C23H21N3O4S B11514133 3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11514133
M. Wt: 435.5 g/mol
InChI Key: BBJPPDOLVXDEKW-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound featuring a unique structure that combines a nitrophenyl group, a phenylsulfonyl group, and a hexahydroimidazoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multi-step organic reactions. One common route includes:

    Formation of the Hexahydroimidazoisoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.

    Attachment of the Phenylsulfonyl Group: This step usually involves sulfonylation reactions, where a sulfonyl group is added to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C23H21N3O4S/c27-26(28)19-9-6-8-18(15-19)23-24-14-13-17-7-4-5-12-21(17)22(24)16-25(23)31(29,30)20-10-2-1-3-11-20/h1-12,15,22-23H,13-14,16H2

InChI Key

BBJPPDOLVXDEKW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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